![molecular formula C20H22O8 B11150342 Diethyl 2,2'-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetate](/img/structure/B11150342.png)
Diethyl 2,2'-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is a chemical compound with the molecular formula C21H26O8. It belongs to the class of chromene derivatives and exhibits interesting properties due to its unique structure .
Preparation Methods
Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is limited. It is likely that research and development in this area are ongoing.
Chemical Reactions Analysis
Reactivity:: Diethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate may undergo various chemical reactions, including:
- Ester hydrolysis
- Esterification
- Oxidation
- Reduction
- Substitution
- Ester hydrolysis: Acidic or basic conditions
- Esterification: Acid-catalyzed reaction with alcohol
- Oxidation: Oxidizing agents (e.g., KMnO4, CrO3)
- Reduction: Reducing agents (e.g., LiAlH4, NaBH4)
- Substitution: Nucleophilic substitution reactions
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in materials science or as intermediates in drug development.
Mechanism of Action
The precise mechanism by which Diethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Biological Activity
Diethyl 2,2'-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetate is a complex organic compound that exhibits significant potential in medicinal chemistry and materials science. Its unique structural features contribute to its biological activities, which are currently under investigation.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈O₈. The compound consists of two diethyl acetate groups linked by a bis(oxy) structure to a tetrahydrocyclopenta chromene derivative. This arrangement suggests multiple functional groups that may interact with biological systems.
Property | Value |
---|---|
Molecular Weight | 330.36 g/mol |
CAS Number | 670242-23-6 |
Structure Features | Tetrahydrochromene core with dual acetate functionalities |
Biological Activity Overview
Research indicates that compounds similar in structure to this compound possess various pharmacological properties. These include:
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : May inhibit pathways involved in inflammation.
Preliminary studies suggest that this compound could interact with biological macromolecules such as proteins and nucleic acids. Interaction studies indicate potential binding to enzymes or receptors involved in oxidative stress pathways.
Case Studies
-
Antioxidant Activity Study :
- A study on similar tetrahydrochromene derivatives demonstrated significant antioxidant activity measured by DPPH radical scavenging assays.
- Results indicated a dose-dependent response with IC50 values comparable to established antioxidant compounds.
-
Antimicrobial Efficacy :
- Compounds structurally related to this compound were evaluated against Staphylococcus aureus and Escherichia coli.
- The results showed inhibition zones indicating effective antimicrobial properties.
Comparative Analysis
A comparative analysis with other compounds having similar structural motifs reveals the following insights:
Compound Name | Structure Features | Notable Properties |
---|---|---|
Tetrahydroquinoline | Nitrogen heterocycles | Antimicrobial and anticancer activities |
Coumarin derivatives | Benzopyran structures | Antioxidant and anticoagulant properties |
Flavonoids | Polyphenolic structures | Anti-inflammatory and antioxidant effects |
The distinct structural combination of this compound may confer unique biological activities not observed in other similar compounds.
Future Research Directions
Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials associated with this compound. In vitro assays are recommended to provide insights into binding affinities and specific interactions with target biomolecules. Additionally, exploring the synthesis pathways can lead to the development of analogs with enhanced biological activity.
Properties
Molecular Formula |
C20H22O8 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 2-[[9-(2-ethoxy-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate |
InChI |
InChI=1S/C20H22O8/c1-3-24-17(21)10-26-12-8-15(27-11-18(22)25-4-2)19-13-6-5-7-14(13)20(23)28-16(19)9-12/h8-9H,3-7,10-11H2,1-2H3 |
InChI Key |
HYGLVMBJHJRCDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.